[3-(2-Phenylethenyl)phenyl]boronic acid
Description
[3-(2-Phenylethenyl)phenyl]boronic acid is a boronic acid derivative featuring a styrenyl (phenylethenyl) substituent at the 3-position of the phenyl ring. Boronic acids, in general, are characterized by their B(OH)₂ group, which enables dynamic covalent interactions with diols, amines, and other nucleophiles, making them valuable in biomedical and materials science applications .
Properties
CAS No. |
168097-36-7 |
|---|---|
Molecular Formula |
C14H13BO2 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
[3-(2-phenylethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,16-17H |
InChI Key |
CKNBLPIHHCGEEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position and Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in 3-nitrophenylboronic acid) enhance β-lactamase inhibition by stabilizing transition-state interactions .
- The styrenyl group in this compound may similarly modulate electronic density, though its specific activity remains uncharacterized in the evidence.
Biological Activity: Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) retain inhibitory potency (Ki ≈ phenyl analogs) but exhibit improved minimum inhibitory concentrations (MICs) against pathogens, suggesting enhanced membrane permeability . Methoxyethyl-phenoxy derivatives demonstrate potent HDAC inhibition, with [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid showing 50% greater efficacy than trichostatin A at lower concentrations .
Solubility Challenges :
- Bulky hydrophobic substituents (e.g., biphenyl in [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) reduce aqueous solubility, complicating in vitro assays . The styrenyl group in this compound may pose similar challenges.
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